4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Description
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 1708264-10-1) is a spirocyclic lactam derivative with a molecular formula of C₁₅H₁₉FN₂O₂ and a molecular weight of 278.33 g/mol . The compound features a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted at the 4-position with a 2-fluorobenzyl group.
Pharmacologically, this compound has been explored in multitarget drug discovery programs, particularly as a dual µ-opioid receptor (µOR) agonist/σ1 receptor (σ1R) antagonist for pain management . Its design integrates 3D pharmacophore models of both receptors, leveraging the fluorobenzyl moiety to optimize steric and electronic interactions with targets . Commercial availability (e.g., BLD Pharm Ltd. offers 250 mg to 1 g quantities) underscores its utility as a building block in medicinal chemistry .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-4-2-1-3-12(13)9-18-11-15(20-10-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRDNPLJIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dimethylformamide to tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can improve the selectivity and potency of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 4-(2-fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one are influenced by substituents on the spirocyclic core and benzyl group. Below is a detailed comparison with analogous derivatives:
Substituent Position on the Benzyl Group
Key Insight : Ortho-fluorination enhances σ1R antagonism by increasing steric bulk without compromising solubility, while para-fluorination reduces activity due to unfavorable electronic effects .
Substituents on the Spirocyclic Core
Key Insight : Smaller substituents (e.g., indolylethyl, pyridyl) maintain or enhance activity, while bulky groups (e.g., cyclohexyl) reduce potency due to steric hindrance .
Biological Activity
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a complex organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This compound belongs to the diazaspiro class, which has been recognized for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is C15H20F2N2O, with a molecular weight of approximately 282.34 g/mol. Its structure features a rigid spirocyclic core that contributes to its conformational stability, essential for biological activity. The presence of the fluorobenzyl group enhances its pharmacological properties, making it an intriguing candidate for drug development.
Sigma Receptor Inhibition
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of sigma receptors. Sigma receptors are implicated in various neurological processes and are targeted for treating conditions like neuropathic pain and addiction disorders. In vitro studies have shown that compounds within this class can effectively modulate receptor activity, leading to potential therapeutic applications in pain management and neuroprotection.
Soluble Epoxide Hydrolase Inhibition
Notably, derivatives of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and is involved in inflammatory processes. A study highlighted that certain derivatives exhibited excellent sEH inhibitory activity and bioavailability, suggesting their potential as oral agents for treating chronic kidney diseases .
Case Studies and Research Findings
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Chronic Kidney Disease Model :
- In a rat model of anti-glomerular basement membrane glomerulonephritis, administration of a derivative of this compound at 30 mg/kg resulted in significant lowering of serum creatinine levels. This finding supports the hypothesis that the compound may serve as an effective treatment for chronic kidney diseases .
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Neuroprotective Effects :
- Preclinical studies have demonstrated that modifications to the core structure of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can enhance its efficacy in neuroprotection, indicating its potential utility in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
The following table summarizes some notable compounds related to 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Structure | Lacks fluorine substitution; different biological activity profile |
| 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | Structure | Benzyl group instead of fluorobenzyl; varying receptor affinities |
| 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one | Structure | Different nitrogen positioning; distinct pharmacological properties |
These compounds highlight the uniqueness of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one due to its specific fluorine substitution and resultant biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
